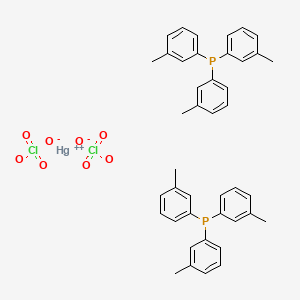![molecular formula C12H12O8 B14437763 [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate CAS No. 76539-65-6](/img/structure/B14437763.png)
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyran ring with acetyloxy and methylene diacetate functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate typically involves multiple steps, starting with the preparation of the pyran ring This can be achieved through the cyclization of suitable precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate involves its interaction with specific molecular targets. The acetyloxy and methylene diacetate groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A compound with similar ester functional groups, used in malonic ester synthesis.
Vinyl chloride: A compound with similar reactivity, used in the production of polyvinyl chloride (PVC).
Positronium hydride: An exotic molecule with unique properties, used in theoretical studies and experimental research.
Uniqueness
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate stands out due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its uniqueness compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76539-65-6 |
|---|---|
Molekularformel |
C12H12O8 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
[6-(diacetyloxymethyl)-2-oxopyran-3-yl] acetate |
InChI |
InChI=1S/C12H12O8/c1-6(13)17-9-4-5-10(20-11(9)16)12(18-7(2)14)19-8(3)15/h4-5,12H,1-3H3 |
InChI-Schlüssel |
BATSFFANKIZLEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(OC1=O)C(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
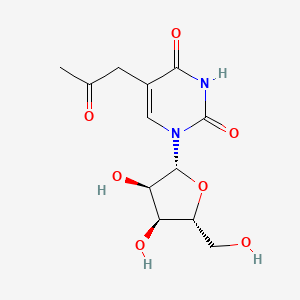
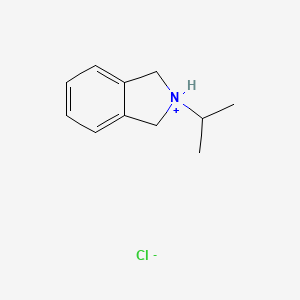


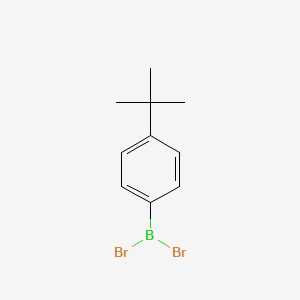
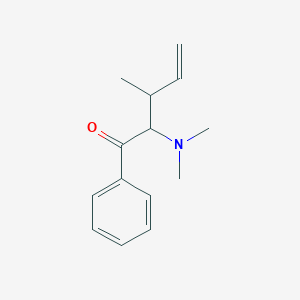
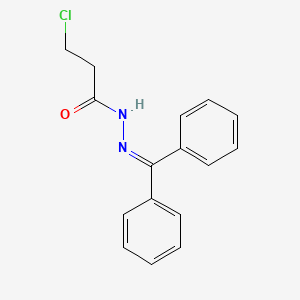
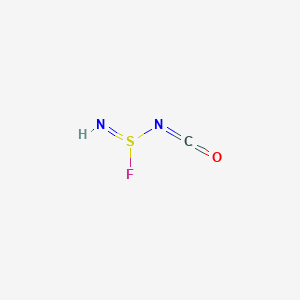

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
